4-Fluoropiperidin-3-ol hydrochloride
Overview
Description
4-Fluoropiperidin-3-ol hydrochloride is a synthetic organic compound that belongs to the family of piperidine derivatives . It has a molecular formula of C5H11ClFNO and a molecular weight of 155.6 g/mol .
Molecular Structure Analysis
The molecular structure of 4-Fluoropiperidin-3-ol hydrochloride consists of a six-membered piperidine ring with a fluorine atom and a hydroxyl group attached to it . The InChI code for this compound is 1S/C5H10FNO.ClH/c6-4-3-7-2-1-5(4)8;/h4-5,7-8H,1-3H2;1H .Scientific Research Applications
Synthesis of Fluorinated Pyridines
4-Fluoropiperidin-3-ol hydrochloride: is a valuable precursor in the synthesis of fluorinated pyridines . These compounds are of significant interest due to their unique physical, chemical, and biological properties, which are enhanced by the presence of fluorine atoms. The electron-withdrawing nature of fluorine makes these pyridines less reactive and more stable, making them suitable for various applications, including pharmaceuticals and agrochemicals .
Imaging Agents in Radiobiology
The compound can be used to synthesize 18 F-substituted pyridines , which are potential imaging agents for biological applications . These agents are crucial in positron emission tomography (PET) scans, providing valuable insights into physiological and pathological processes at the molecular level .
Agrochemical Development
The introduction of fluorine atoms into lead structures of agrochemicals can significantly improve their physical, biological, and environmental properties4-Fluoropiperidin-3-ol hydrochloride can be utilized to create fluorine-containing substituents on aryl rings, leading to the commercialization of more effective agricultural active ingredients .
Safety and Hazards
The safety data sheet for 4-Fluoropiperidin-3-ol hydrochloride indicates that it may be harmful if swallowed and may cause skin and eye irritation . It may also cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing protective gloves and eye protection, and ensuring good ventilation .
properties
IUPAC Name |
4-fluoropiperidin-3-ol;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10FNO.ClH/c6-4-1-2-7-3-5(4)8;/h4-5,7-8H,1-3H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGOYYYHEMMLYLM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC(C1F)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoropiperidin-3-ol hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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